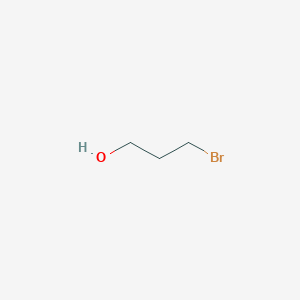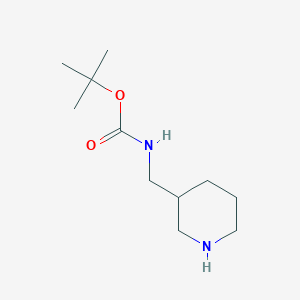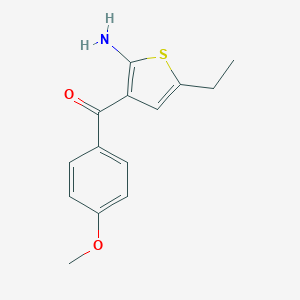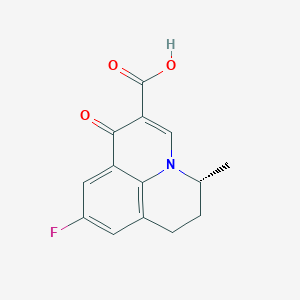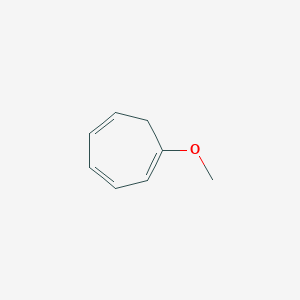
1-Methoxy-1,3,5-cycloheptatriene
Übersicht
Beschreibung
1-Methoxy-1,3,5-cycloheptatriene is a chemical compound with the molecular formula C8H10O . It contains a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 seven-membered ring, and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1-Methoxy-1,3,5-cycloheptatriene includes a seven-membered ring and an ether group . It has a total of 19 bonds, including 9 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, and 1 ether (aliphatic) .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methoxy-1,3,5-cycloheptatriene are not available, cycloheptatriene, a related compound, is known to behave as a diene in Diels–Alder reactions, for example with maleic anhydride .Physical And Chemical Properties Analysis
1-Methoxy-1,3,5-cycloheptatriene has an average mass of 122.164 Da and a monoisotopic mass of 122.073166 Da .Wissenschaftliche Forschungsanwendungen
Base-Catalyzed Isomerization
1-Methoxy-1,3,5-cycloheptatriene undergoes base-catalyzed isomerization, forming various isomers with specific hydrogen exchange properties in basic alcohol environments. This highlights its reactivity and potential for use in chemical synthesis and reactions involving isomerization (Zwaard, Prins, & Kloosterziel, 2010).
Cycloaddition Reactions
It is involved in cycloaddition reactions, as seen in its interaction with 1,4-dihydronaphthalene-1,4-epoxide. These reactions result in exclusive formation of specific adducts, indicating its utility in controlled chemical synthesis and selectivity in cycloaddition processes (Menzek et al., 2004).
Preparation of Optically Active Derivatives
The compound is used in the preparation of optically active derivatives. Its methoxy-substituted versions demonstrate high stereoselectivity and controlled regioselectivity, important for the synthesis of complex organic molecules (Sugimura et al., 2005).
Photophysics and Photochemistry Studies
Its derivatives are studied for their photophysics and photochemistry, indicating its relevance in understanding molecular behavior under light exposure and potential applications in photochemical processes (Kharlanov, Abraham, & Pischel, 2004).
Applications in Transition Metal Complex-mediated Chemistry
This compound plays a significant role in transition metal complex-mediated chemistry, particularly in the synthesis of valuable strained bi-, tri-, and polycyclic compounds. Its involvement in various cycloadditions makes it a crucial component in developing methods for stereoselective synthesis of natural products (Dyakonov, Kadikova, & Dzhemilev, 2018).
Safety And Hazards
The safety data sheet for a related compound, cycloheptatriene, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
1-methoxycyclohepta-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHWQHYSUMPIHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169401 | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-1,3,5-cycloheptatriene | |
CAS RN |
1728-32-1 | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1728-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-1,3,5-cycloheptatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXY-1,3,5-CYCLOHEPTATRIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GH82U4ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


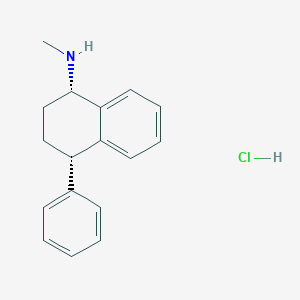

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)


![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
